Cas no 1805079-02-0 (Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate)

Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate
-
- Inchi: 1S/C11H12ClF2NO2/c1-3-17-9(16)5-7-6(2)4-8(12)15-10(7)11(13)14/h4,11H,3,5H2,1-2H3
- InChI Key: GIDZDJWNSPOUNR-UHFFFAOYSA-N
- SMILES: ClC1=CC(C)=C(C(C(F)F)=N1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 266
- Topological Polar Surface Area: 39.2
- XLogP3: 3
Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029045946-1g |
Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate |
1805079-02-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate Related Literature
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Additional information on Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate
Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate: A Comprehensive Overview
Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate, also known by its CAS number 1805079-02-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, a difluoromethyl group, and a methyl group. The acetate ester functionality further enhances its chemical versatility, making it a valuable molecule for various applications.
The synthesis of Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate involves a series of well-established organic reactions. Key steps include the chlorination of the pyridine ring, the introduction of the difluoromethyl group via nucleophilic substitution, and the subsequent esterification to form the acetate moiety. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.
One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Researchers have explored its role in drug discovery, particularly in the development of antiviral and anticancer agents. For instance, studies have shown that derivatives of Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate exhibit potent inhibitory activity against certain viral enzymes, making them candidates for antiviral therapies.
In addition to its pharmacological applications, this compound has also found utility in agrochemicals. Its ability to inhibit specific plant pathogens has led to its investigation as a potential fungicide. Recent field trials have demonstrated its effectiveness in controlling fungal infections in crops without adverse effects on plant growth.
The environmental impact of Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate has been a subject of recent research. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in soil and water systems. This property is crucial for ensuring sustainable agricultural practices and reducing ecological risks.
From a structural perspective, the molecule's pyridine ring plays a central role in determining its reactivity and bioavailability. The presence of electron-withdrawing groups such as chlorine and difluoromethyl enhances the ring's electrophilicity, facilitating various substitution reactions. Meanwhile, the methyl group contributes to the compound's lipophilicity, which is essential for its absorption and distribution within biological systems.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate. Quantum mechanical calculations have revealed that the compound forms stable complexes with key biological targets, such as protein receptors and nucleic acids. These findings underscore its potential as a lead compound in drug design.
In conclusion, Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate (CAS No: 1805079-02-0) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, coupled with recent research advancements, positions it as a valuable tool for developing innovative solutions in medicine and agriculture. As ongoing studies continue to uncover new dimensions of its utility, this compound remains at the forefront of scientific exploration.
1805079-02-0 (Ethyl 6-chloro-2-(difluoromethyl)-4-methylpyridine-3-acetate) Related Products
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 61549-49-3(9-Decenenitrile)




